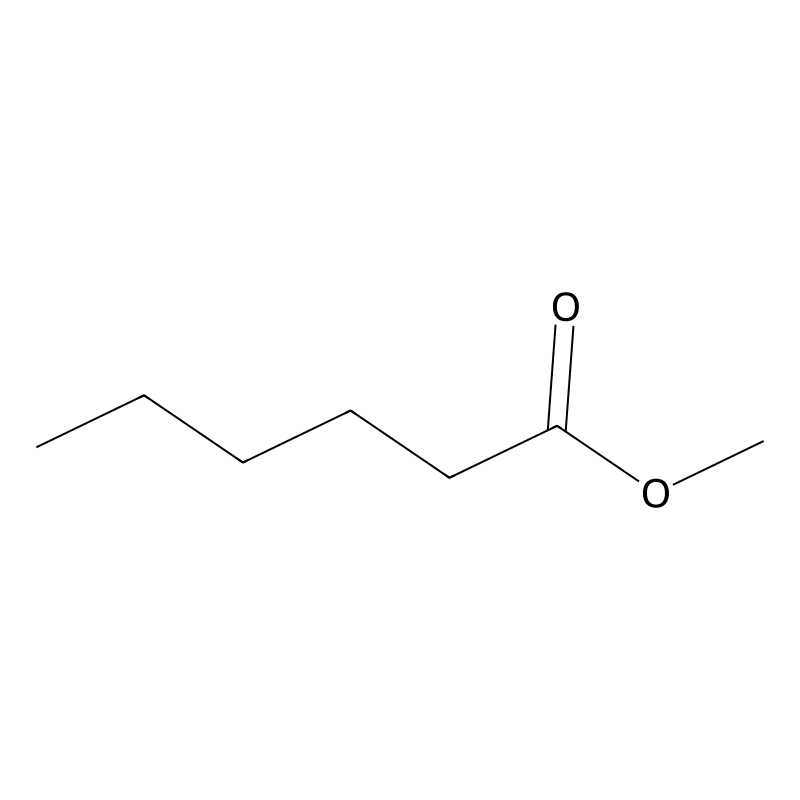Lipid Standards
CAS No.:2277-23-8
Molecular Formula:C13H26O4
Molecular Weight:246.34 g/mol
Availability:
In Stock
CAS No.:106-70-7
Molecular Formula:C7H14O2
Molecular Weight:130.18 g/mol
Availability:
In Stock
CAS No.:506-32-1
Molecular Formula:C20H32O2
Molecular Weight:304.5 g/mol
Availability:
In Stock
CAS No.:66-25-1
Molecular Formula:C6H12O
Molecular Weight:100.16 g/mol
Availability:
In Stock
CAS No.:100683-54-3
Molecular Formula:C19H39N1O2
Molecular Weight:313.52
Availability:
In Stock
CAS No.:2442-56-0
Molecular Formula:C53H98O6
Molecular Weight:831.3 g/mol
Availability:
In Stock





